An In-Depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a versatile building block in medicinal chemistry. This document details its synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The strategic positioning of a Boc-protected amine and a primary alcohol on a pyridine scaffold makes this compound a valuable precursor for creating diverse molecular architectures.
Introduction
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS No. 824429-51-8) is a pyridinyl carbamate derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure uniquely combines a nucleophilic hydroxymethyl group and a latent amino group, masked by a tert-butoxycarbonyl (Boc) protecting group, on a pyridine ring. This arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the primary alcohol provides a handle for various transformations such as oxidation, esterification, and etherification.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 824429-51-8 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | [1] |
| Synonyms | (2-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester, BOC-3-aminopyridine-2-methanol | [3] |
Synthesis and Purification
The synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is typically achieved through the Boc protection of the corresponding amino alcohol, (3-aminopyridin-2-yl)methanol. This method provides a straightforward and high-yielding route to the desired product.
Synthetic Workflow
The general workflow for the synthesis involves the reaction of (3-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate.
Detailed Experimental Protocol: Boc Protection of (3-aminopyridin-2-yl)methanol
This protocol describes a standard procedure for the synthesis of the title compound.
Reagents and Materials:
-
(3-aminopyridin-2-yl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or heptanes) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-aminopyridin-2-yl)methanol in anhydrous THF or DCM.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate as a solid.[2]
Spectroscopic Characterization
While specific spectra for the title compound are not widely published, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5 and 4.8 ppm. The aromatic protons on the pyridine ring would be observed in the downfield region, typically between δ 7.0 and 8.5 ppm. The N-H proton of the carbamate would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the carbamate would be observed in the range of δ 153-156 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-65 ppm. The signals for the pyridine ring carbons would be found in the aromatic region (δ 120-150 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 225.12. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate group.
Reactivity and Synthetic Applications
The bifunctional nature of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate allows for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.
Reactions of the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by a Swern oxidation.[4][5] The resulting aldehyde is a versatile intermediate for further carbon-carbon bond-forming reactions.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reaction with acylating or alkylating agents, respectively, under standard conditions. This allows for the introduction of a wide range of functional groups.
Reactions of the Boc-Protected Amine
-
Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the primary amine, which can then participate in a variety of subsequent reactions, such as amide bond formation or nucleophilic substitution.
Caption: Key reaction pathways of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate.
Applications in Drug Discovery
While specific examples detailing the use of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Pyridine-based compounds are common scaffolds in kinase inhibitors, and the functional handles on this intermediate make it a plausible precursor for the synthesis of such molecules. For instance, related structures have been cited in patents for Spleen Tyrosine Kinase (Syk) inhibitors, which are targets for inflammatory and autoimmune diseases.[7]
Safety and Handling
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is classified as a warning-level hazard.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be handled in a well-ventilated area or a fume hood.
Conclusion
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned and orthogonally protected functional groups allow for a wide range of chemical transformations. This guide has provided an overview of its synthesis, properties, and reactivity, highlighting its potential as a key intermediate in the development of novel therapeutic agents. Further exploration of its applications is warranted and will likely lead to its incorporation into the synthesis of a new generation of complex and biologically active molecules.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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